molecular formula C11H11BrCl2O3 B4930942 2-bromo-4,6-dichlorophenyl isobutyl carbonate

2-bromo-4,6-dichlorophenyl isobutyl carbonate

Cat. No. B4930942
M. Wt: 342.01 g/mol
InChI Key: JVELJIYHBATPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4,6-dichlorophenyl isobutyl carbonate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenyl carbonate and has shown promise as a useful tool in various fields such as biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 2-bromo-4,6-dichlorophenyl isobutyl carbonate involves its ability to react with nucleophiles such as amino acids and thiols. This reaction results in the formation of a covalent bond between the compound and the target molecule, which can be used to study the activity and function of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4,6-dichlorophenyl isobutyl carbonate depend on the target molecule that it interacts with. For example, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the function of ion channels and transporters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4,6-dichlorophenyl isobutyl carbonate in lab experiments is its ability to covalently modify target molecules, which allows for the study of their activity and function. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-bromo-4,6-dichlorophenyl isobutyl carbonate in scientific research. One potential application is in the study of protein-protein interactions, where the compound can be used to covalently link interacting proteins. Another potential direction is in the development of new drugs and therapies, where the compound can be used to identify and study potential drug targets.
In conclusion, 2-bromo-4,6-dichlorophenyl isobutyl carbonate is a valuable tool in scientific research, with potential applications in biochemistry, pharmacology, and medicinal chemistry. Its ability to covalently modify target molecules allows for the study of their activity and function, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-bromo-4,6-dichlorophenyl isobutyl carbonate involves the reaction of 2-bromo-4,6-dichlorophenol with isobutyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization. The purity and yield of the product can be determined using techniques such as NMR spectroscopy or HPLC.

Scientific Research Applications

2-bromo-4,6-dichlorophenyl isobutyl carbonate has been used in various scientific research studies as a tool for investigating biological processes. One of the main applications of this compound is in the field of biochemistry, where it has been used to study enzyme kinetics and protein-ligand interactions. It has also been used in pharmacology studies to investigate the activity of various drugs and their mechanisms of action.

properties

IUPAC Name

(2-bromo-4,6-dichlorophenyl) 2-methylpropyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrCl2O3/c1-6(2)5-16-11(15)17-10-8(12)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELJIYHBATPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=C(C=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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